Cardiac Safety Profile: Quantified Lack of QT Prolongation vs. Cisapride
A critical differentiator for mosapride citrate dihydrate is its superior cardiac safety profile, specifically its lack of significant QT interval prolongation, which is a major liability of the structurally related prokinetic cisapride. In conscious cats, repeated oral administration of cisapride (30 mg/kg twice daily for 7 days) prolonged the QT interval by 11-35% and QTc by 11-32% [1]. In stark contrast, mosapride at an even higher dose (60 mg/kg twice daily for 7 days) produced no effect on the QT or QTc interval in the same model [1]. This absence of proarrhythmic potential is further supported by in vitro studies showing mosapride is unlikely to prolong action potential duration (APD) in isolated guinea pig ventricular muscles, whereas cisapride does [2].
| Evidence Dimension | QTc Interval Prolongation |
|---|---|
| Target Compound Data | No change in QTc interval following 7 days of oral administration at 60 mg/kg twice daily |
| Comparator Or Baseline | Cisapride: 11-32% QTc prolongation at 3rd and 7th days following oral administration at 30 mg/kg twice daily |
| Quantified Difference | Mosapride shows 0% QTc prolongation at a 2x higher dose compared to cisapride's 11-32% prolongation at the 3rd and 7th days. |
| Conditions | Conscious cats, repeated oral dosing (7 days), ECG monitoring |
Why This Matters
This data is critical for procurement in any research setting involving cardiovascular models or where drug-induced QT prolongation is a confounding variable, making mosapride the preferred tool compound over cisapride for safety pharmacology studies.
- [1] Kii Y, et al. Effects of 5-HT(4) receptor agonists, cisapride and mosapride citrate on electrocardiogram in anaesthetized rats and guinea-pigs and conscious cats. Pharmacol Toxicol. 2001;89(2):96-103. doi:10.1034/j.1600-0773.2001.d01-142.x View Source
- [2] Kii Y, Ito T. Effects of 5-HT4-receptor agonists, cisapride, mosapride citrate, and zacopride, on cardiac action potentials in guinea pig isolated papillary muscles. J Cardiovasc Pharmacol. 1997;29(5):670-675. doi:10.1097/00005344-199705000-00016 View Source
